molecular formula C6H10O3 B117006 DL-Pantolactone CAS No. 79-50-5

DL-Pantolactone

Cat. No. B117006
CAS RN: 79-50-5
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-UHFFFAOYSA-N
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Description

DL-Pantolactone is a chiral auxiliary used in many asymmetric synthesis reactions . It is a key chiral intermediate for the synthesis of D-pantothenic acid and its derivatives .


Synthesis Analysis

The commercial synthesis of D-pantolactone is carried out through the selective resolution of DL-pantolactone catalyzed by lactone hydrolase . Biocatalytic kinetic resolution of D,L-pantoyl lactone using D-lactonase is an efficient route to synthesize D-pantolactone .


Molecular Structure Analysis

DL-Pantolactone has a molecular formula of C6H10O3 . Its average mass is 130.142 Da and its monoisotopic mass is 130.062988 Da .


Chemical Reactions Analysis

The reaction conditions of the recombinant TSDL-catalyzed kinetic resolution of D,L-pantolactone was systematically investigated by whole cell biocatalysis . In addition, a preparative-scale reaction for bioproduction of D-pantoic acid was examined under optimized reaction conditions .


Physical And Chemical Properties Analysis

DL-Pantolactone has a density of 1.2±0.1 g/cm3, a boiling point of 224.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 31.1±0.3 cm3 .

Scientific Research Applications

1. Optical Resolution and Synthesis Methods

DL-Pantolactone is significant in the production of important compounds like pantothenic acid and its derivatives. A study by Xuan et al. (2016) investigated the optimization of DL-pantolactone's optical resolution using immobilized d-lactonohydrolase. This process is essential for obtaining d-pantolactone efficiently, which is crucial for synthesizing pantothenic acid, panthenol, and calcium d-pantothenate (Xuan et al., 2016). Additionally, a new synthesis process using glyoxalic acid and iso-butyraldehyde as raw materials has been developed, showcasing the potential for greener synthesis methods of DL-pantolactone (Wu Xian-yin, 2011).

2. Biocatalysis and Enzymatic Processes

The biocatalytic kinetic resolution of DL-pantolactone is a focus area, with studies exploring novel recombinant d-lactonases for this purpose. Zhang et al. (2020) reported the expression of a novel d-lactonase in Escherichia coli, which exhibited high hydrolysis activity and enantioselectivity toward d-pantolactone, presenting an alternative enzymatic process for kinetic resolution of DL-pantolactone (Zhang et al., 2020). Another study by Pei et al. (2020) developed a whole-cell biotransformation process for producing D-(−)-Pantolactone, highlighting an efficient method for asymmetric synthesis (Pei et al., 2020).

3. Analytical Methods

Song (2009) established quick and easy detection methods for DL-pantolactone and pantoic acid, crucial for studying the enzymatic resolution process and understanding DL-pantolactone's autohydrolysis behavior (Song, 2009).

4. Industrial Scale Synthesis

The synthesis of (R,S)-pantolactone at laboratory and industrial scales has been studied, with insights into the separation of major side products and improvements in yield, raw-material, and energy consumptions (Rowicki et al., 2006).

Safety And Hazards

DL-Pantolactone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The daily dietary requirements of DPA for different age groups are steadily increasing and the improved DPA production addressed in this study offers advantage for its application in fortification of food products meeting the emerging nutritional demand .

properties

IUPAC Name

3-hydroxy-4,4-dimethyloxolan-2-one
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InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3
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InChI Key

SERHXTVXHNVDKA-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1O)C
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID40861637
Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-
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Molecular Weight

130.14 g/mol
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Physical Description

White to slightly yellow solid; [OECD SIDS] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name DL-Pantolactone
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Vapor Pressure

0.06 [mmHg]
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Product Name

DL-Pantolactone

CAS RN

79-50-5, 52126-90-6
Record name (±)-Pantolactone
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Record name PANTOLACTONE, (±)-
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Synthesis routes and methods I

Procedure details

The same apparatus and process was used as in Example 1 except as follows: The starting product comprised 5.45 l/hr. of formalin (30%), 5.35 l/hr. of isobutyraldehyde, 2.35 l/hr. of methanol, 9.25 l/hr. of NaCN solution and 12 l/hr. of sulfuric acid (46%). The latter was used in the hydrolysis step. The residence time in the circulation reactor was 20 min. The temperature in the same reactor was 5° C. The time for the aftertreatment reaction was 40 min. The temperature in the tubular reactor was 150° C. and the residence time therein was 6 min. There were obtained 7 kg pantolactone of 90% purity. The yield was 76%.
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Yield
76%

Synthesis routes and methods II

Procedure details

2-Oxo-3,3-dimethyl-γ-butyrolactone (18) was hydrogenated according to General Procedure B in THF at 20.7 barg (300 psig) hydrogen at ambient temperature using bis(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (2.3 mg; 5 μmol; 0.01 equiv) and ligand (S,R)-2g (3.7 mg; 6 μmol; 0.012 equiv) for 6 hours to afford 99.6% conversion to 2-hydroxy-3,3-dimethyl-γ-butyrolactone (19) with 97.2% ee as determined by chiral GC analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
YX Tang, ZH Sun, L Hua, CF Lv, XF Guo, J Wang - Process Biochemistry, 2002 - Elsevier
… A mixture containing dl-pantolactone and free or immobilized cells was incubated on the rotary shaker (150 rpm) at 30 C with adjustment of pH to 7.0–7.5 with 15 M NH 3 ·H 2 O every …
Number of citations: 37 www.sciencedirect.com
L Jin, X Liu, T Wang, Y Wang, X Zhou, W Mao, Y Zhang… - Molecules, 2023 - mdpi.com
… of dl-pantolactone catalyzed by lactone hydrolase. In contrast to a kinetic resolution approach, the deracemization of dl-pantolactone is … for the deracemization of dl-pantolactone, using l-…
Number of citations: 7 www.mdpi.com
M Xuan, J Zhang, H Yuan, R Wei, F Lu, M Li - Advances in Applied …, 2018 - Springer
… of dl-pantolactone and optical purity of product, we investigated the effect of pH on hydrolysis of dl-pantolactone … At pH values between 5.0 and 7.5, the hydrolysis rate of dl- pantolactone …
Number of citations: 3 link.springer.com
L Hua, ZH Sun, Y Leng, ZQ Hu - Process Biochemistry, 2005 - Elsevier
… The feasibility of continuous asymmetric hydrolysis of dl-pantolactone coupled to the separation of biocatalyst on-line in a membrane bioreactor was investigated. The influence of …
Number of citations: 12 www.sciencedirect.com
L Hua, ZH Sun, P Zheng, Y Xu - Enzyme and microbial technology, 2004 - Elsevier
… of l-form in dl-pantolactone, this process had many … applied for the kinetic resolution of dl-pantolactone to produce d-(−… for biocatalytic resolution of dl-pantolactone (the pH and …
Number of citations: 16 www.sciencedirect.com
R Sun, P Zheng, D Wu, P Chen, Y Bai… - Enzyme and Microbial …, 2022 - Elsevier
d-Pantoic acid (D-PA) is an essential intermediate for the production of d-pantolactone. Here, three d-lactonohydrolases (D-Lacs), namely, Fm-Lac from Fusarium moniliforme SW-902, …
Number of citations: 3 www.sciencedirect.com
C Huang, Z Xie, J Xu, Y Qin, Y Du, S Du… - Journal of Chemical & …, 2015 - ACS Publications
The solubility of d-pantolactone in water, ethanol, methanol, ethyl acetate, and ethanol–water mixtures was determined at temperatures between (278.15 and 318.15) K using a digital …
Number of citations: 27 pubs.acs.org
MR Yu, TW Tan - Process Biochemistry, 2005 - Elsevier
… A highly efficient process of enzymatically resolving dl-pantolactone is an alternative for the chemical processes and several enzymatic processes have been reported: …
Number of citations: 12 www.sciencedirect.com
K Sakamoto, K Honda, K Wada, S Kita, K Tsuzaki… - Journal of …, 2005 - Elsevier
We developed an enzymatic resolution system for dl-pantoyl lactone that uses immobilized mycelia of Fusarium oxysporum, which produce a lactone-hydrolyzing enzyme (lactonase). …
Number of citations: 32 www.sciencedirect.com
Y Nakao, H Sugeta, Y Kyogoku - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
… Solutions were prepared in the concentration range from 007 to 0.0005 M for pure L-enantiomer, and from 0.2 to 0.0l M for racemic mixture (DLpantolactone). The measurements for the …
Number of citations: 23 www.journal.csj.jp

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